HPLC Purity Specifications: Empagliflozin Impurity C (CAS 915095-94-2) Delivers Superior Quantitation Reliability vs. Alternative Impurity Reference Standards
As Empagliflozin Impurity C/Impurity 1, CAS 915095-94-2 is commercially available with documented HPLC purity of ≥99.5% from qualified suppliers, a specification that materially exceeds the ≥95% purity threshold commonly observed for generic pharmaceutical impurity reference materials . This elevated purity grade directly reduces analytical uncertainty in method validation, enabling more accurate quantitation of trace-level impurities in empagliflozin active pharmaceutical ingredient (API) batches. The compound is supplied with comprehensive characterization data aligned with ICH regulatory guidelines and offers feasible traceability to USP or EP pharmacopeial standards upon request [1].
| Evidence Dimension | HPLC purity specification |
|---|---|
| Target Compound Data | ≥99.5% purity by HPLC |
| Comparator Or Baseline | Typical generic pharmaceutical impurity reference standard: ≥95% purity |
| Quantified Difference | Minimum purity advantage of 4.5 percentage points (99.5% vs. 95%) |
| Conditions | High-performance liquid chromatography; supplier quality specifications |
Why This Matters
Higher purity directly improves analytical method detection limits and quantification accuracy, reducing the need for additional correction factors in ANDA regulatory submissions.
- [1] ChemWhat. Empagliflozin Impurity 1. CAS 915095-94-2. Regulatory compliance and pharmacopeial traceability. View Source
